![molecular formula C9H9NO3 B2652312 4-Nitro-2,3-dihydro-1H-inden-1-OL CAS No. 56124-60-8](/img/structure/B2652312.png)
4-Nitro-2,3-dihydro-1H-inden-1-OL
Overview
Description
4-Nitro-2,3-dihydro-1H-inden-1-OL is a chemical compound with the CAS Number: 56124-60-8 . It has a molecular weight of 179.18 and its IUPAC name is 4-nitro-1-indanol . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 4-Nitro-2,3-dihydro-1H-inden-1-OL is represented by the linear formula C9H9NO3 . The InChI code for this compound is 1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2 .Physical And Chemical Properties Analysis
4-Nitro-2,3-dihydro-1H-inden-1-OL is a white to yellow solid . It has a molecular weight of 179.18 and is typically stored at temperatures between 2-8°C .Scientific Research Applications
Retinoic Acid Receptor α Agonists
Indene derivatives, including “4-Nitro-2,3-dihydro-1H-inden-1-OL”, have been designed and synthesized as Retinoic Acid Receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity . In particular, indene derivatives have shown great potential to induce the differentiation of NB4 cells . This establishes indene as a promising skeleton for the development of novel RARα agonists .
Anticancer Applications
Indene derivatives have been used in the development of anticancer drugs . The RARα is known to play a pivotal role in the control of cellular differentiation and apoptosis, making it an important drug target for cancer therapy and prevention . Indene derivatives have shown potent antiproliferative activity, indicating their potential in cancer treatment .
Antiviral Applications
Indole derivatives, which include “4-Nitro-2,3-dihydro-1H-inden-1-OL”, have shown antiviral activity . These compounds have been reported as antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Applications
Indole derivatives have also been reported to possess anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Applications
Indole derivatives have demonstrated antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress .
Antimicrobial Applications
Indole derivatives have shown antimicrobial activity . They have been investigated for their potential in treating various microbial infections .
Safety and Hazards
properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-inden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRRYRIKGREQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,3-dihydro-1H-inden-1-OL |
Synthesis routes and methods I
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Synthesis routes and methods II
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